3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Description

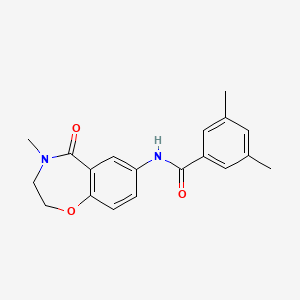

3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzamide moiety linked to a benzoxazepine ring system. The presence of multiple methyl groups and a ketone functionality further adds to its chemical diversity.

Properties

IUPAC Name |

3,5-dimethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-12-8-13(2)10-14(9-12)18(22)20-15-4-5-17-16(11-15)19(23)21(3)6-7-24-17/h4-5,8-11H,6-7H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEIWBHUGHMUQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions

-

Preparation of Benzoxazepine Core: : The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable carbonyl compound. The reaction is typically carried out under acidic or basic conditions to facilitate ring closure.

-

Introduction of Benzamide Group: : The benzamide group can be introduced through an amide coupling reaction. This involves reacting the benzoxazepine intermediate with a benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the desired benzamide product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

-

Substitution: : The compound can undergo substitution reactions, where one functional group is replaced by another. Halogenation and nitration are examples of substitution reactions that can be performed on this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide has a wide range of applications in scientific research:

-

Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

-

Biology: : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.

-

Medicine: : Explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Research is ongoing to develop analogs with improved efficacy and reduced toxicity.

-

Industry: : Utilized in the development of new materials and chemical products. Its structural features make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide: Unique due to its specific substitution pattern and functional groups.

Benzoxazepine Derivatives: Compounds with similar core structures but different substituents, such as 3-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine.

Benzamide Derivatives: Compounds with a benzamide moiety but different ring systems, such as N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide.

Uniqueness

This compound stands out due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3,5-Dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 314.39 g/mol. The compound features a benzamide structure with a tetrahydro-benzoxazepine moiety that is believed to contribute to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Mechanism of Action : The compound may inhibit DNA synthesis and topoisomerase II activity, similar to known antitumor agents like etoposide. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Neuroprotective Effects

Studies have suggested that benzoxazepine derivatives can have neuroprotective effects. The potential neuroprotective mechanisms include:

- Reduction of Oxidative Stress : The compound may mitigate oxidative stress in neuronal cells through antioxidant properties.

- Modulation of Neurotransmitter Systems : It could influence neurotransmitter levels (e.g., serotonin and dopamine), which are critical in neurodegenerative conditions .

Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to control groups. The IC50 values were determined for several cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 15.0 |

| A549 | 10.0 |

This data suggests that the compound has a potent inhibitory effect on tumor growth in vitro.

Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in:

- Improved Behavioral Outcomes : Animals showed enhanced memory and learning abilities.

- Biochemical Markers : Significant reductions in malondialdehyde (MDA) levels and increases in superoxide dismutase (SOD) activity were observed post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.